(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one
CAS No.: 26112-94-7
Cat. No.: VC13295439
Molecular Formula: C15H11N3O
Molecular Weight: 249.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26112-94-7 |
|---|---|
| Molecular Formula | C15H11N3O |
| Molecular Weight | 249.27 g/mol |
| IUPAC Name | (E)-1-(benzotriazol-1-yl)-3-phenylprop-2-en-1-one |
| Standard InChI | InChI=1S/C15H11N3O/c19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-18/h1-11H/b11-10+ |
| Standard InChI Key | OYYVHLPZRRNXJQ-ZHACJKMWSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3N=N2 |
| SMILES | C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2 |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2 |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
The compound is a benzotriazole derivative with the IUPAC name (E)-1-(benzotriazol-1-yl)-3-phenylprop-2-en-1-one. Key structural and physicochemical properties include:
The benzotriazole ring (N1–N3/C9–C14) is planar, and the α,β-unsaturated ketone group (C=O/C=C) adopts an E-configuration . Intramolecular interactions, such as O–H⋯N hydrogen bonds, stabilize the crystal structure in some derivatives .
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via:
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Benzotriazole Core Formation: Cyclocondensation of o-phenylenediamine with nitrous acid .
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Acylation: Reaction of benzotriazole with cinnamoyl chloride or analogous α,β-unsaturated acyl chlorides .
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Post-functionalization: Alkylation or coupling reactions to introduce substituents on the phenyl or benzotriazole groups .
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Dissolve 1H-benzotriazole (14.4 g, 120 mmol) in dichloromethane.
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Add propiolic acid (2.1 g, 30 mmol) and thionyl chloride (3.6 g, 30 mmol).
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Stir at room temperature for 30 minutes, then purify via column chromatography (toluene/DCM 7:3).
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Yield: 12.5% (2.57 g).
Applications in Organic Synthesis
Role as a Synthetic Intermediate
The compound serves as a versatile building block due to:
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Electrophilic Reactivity: The α,β-unsaturated ketone participates in Michael additions and cycloadditions .
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Benzotriazole-mediated Reactions: Facilitates C–N bond formation in heterocycle synthesis .
Notable Transformations:
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Antifilarial Chalcones: Derivative 5 (1-(4-benzotriazol-1-yl-phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) inhibits glutathione-S-transferase (GST) in Setaria cervi at 3 μM .
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Anticancer Agents: Benzotriazole-acrylonitrile hybrids show tubulin polymerization inhibition (IC₅₀ = 0.8–2.1 μM) .
Pharmacological Activities
Antimicrobial Properties
| Activity | Findings | Source |
|---|---|---|
| Antibacterial | MIC: 4–16 μg/mL against S. aureus | |
| Antifungal | 84–100% GST inhibition in C. albicans | |
| Antiprotozoal | IC₅₀ = 1.2 μM against A. castellanii |
Material Science Applications
Luminescent Cocrystals
The compound forms cocrystals with tunable fluorescence:
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Emission: Green (λₑₘ = 510 nm) and yellow (λₑₘ = 560 nm) under UV light .
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Applications: Acid-alkali sensing, anti-counterfeiting labels .
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Space group: P1̅ (triclinic).
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Hydrogen bonding: N–H⋯O and C–H⋯π interactions stabilize the lattice.
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